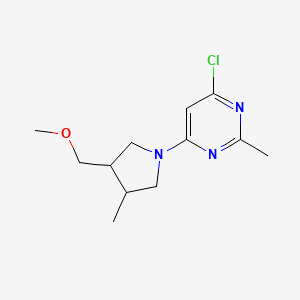

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 2, and a substituted pyrrolidine ring at position 4. The pyrrolidine moiety is modified with a methoxymethyl group at position 3 and a methyl group at position 4, contributing to its stereoelectronic properties. This compound is of interest in medicinal chemistry due to pyrimidine's role in pharmaceuticals, such as kinase inhibitors and antimicrobial agents . Safety data indicate flammability hazards (H225) and the need for precautions to avoid ignition sources .

Properties

IUPAC Name |

4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMPXGCARSOKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Using Triphosgene as Chlorinating Agent (Patent CN102432547A)

Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

- Reactants: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.

- Conditions: Initially under ice bath, then warmed to 18–25 °C for 3–5 hours.

- Post-reaction: Methanol removal by reduced pressure distillation, aqueous dissolution, pH adjustment to 1–2, crystallization at 0 °C for 3–5 hours.

- Outcome: White solid 4,6-dihydroxy-2-methylpyrimidine with 86% yield.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

- Reagents: Triphosgene dissolved in dichloroethane, N,N-diethylaniline as base.

- Conditions: Reflux with 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline in ethylene dichloride for 6–8 hours.

- Workup: Washing, drying, filtration, concentration, recrystallization, and decolorization.

- Outcome: Solid 4,6-dichloro-2-methylpyrimidine with 90% yield and melting point 42–44 °C.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sodium methoxide, dimethyl malonate, acetamidine HCl in MeOH | 0 °C to 25 °C, 3–5 h | 86 | Crystallization at 0 °C |

| 2 | Triphosgene, N,N-diethylaniline in dichloroethane | Reflux 6–8 h | 90 | Recrystallization and decolorization |

This method replaces hazardous reagents like POCl3 with triphosgene, improving safety and environmental impact, making it suitable for industrial-scale synthesis.

Alternative Chlorination Using Phosphorus Oxychloride (POCl3)

Another common route involves chlorination of 4-chloro-6-methoxypyrimidine to form 4,6-dichloropyrimidine derivatives, which can be adapted for the target compound's synthesis.

Method Employing POCl3 and Anhydrous Organic Amines (Patent CN103073505A)

-

- 4-Chloro-6-methoxypyrimidine reacts with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as triethylamine, N,N-diisopropylethylamine, or N,N-diethyl aniline.

- Reaction temperature controlled between 80–100 °C for approximately 7 hours.

- Excess POCl3 is removed by reduced pressure distillation at 50–105 °C under 0.05 to 0.095 MPa vacuum.

- The reaction mixture is then cooled to 60–80 °C and added dropwise to ice water (0 °C), followed by organic solvent extraction and crystallization.

-

- Yields range from 95.6% to 97.55%.

- Purity of 4,6-dichloropyrimidine achieved is approximately 99.3–99.6%.

- The process reduces hazardous waste and improves environmental compatibility.

| Parameter | Details |

|---|---|

| Reactants | 4-Chloro-6-methoxypyrimidine, POCl3, organic amine |

| Reaction Temperature | 80–100 °C |

| Reaction Time | ~7 hours |

| Workup | Reduced pressure distillation, ice-water quench, solvent extraction, crystallization |

| Yield (%) | 95.6–97.55 |

| Purity (%) | 99.3–99.6 |

This approach is advantageous for its high yield and purity and is widely used in preparing chlorinated pyrimidines for further functionalization.

Substitution to Introduce the Pyrrolidinyl Side Chain

The key step to obtain 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is the nucleophilic substitution of the chlorine at the 6-position by the pyrrolidine derivative bearing the methoxymethyl and methyl substituents.

General Procedure for Amino-Substituted Pyrimidines (Literature Example)

- Starting Material: 4-chloro-2-substituted-6-methylpyrimidine derivatives.

- Nucleophile: Corresponding substituted pyrrolidine amine, e.g., 3-(methoxymethyl)-4-methylpyrrolidine.

- Solvent: Dichloromethane (DCM) or similar aprotic solvents.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate substitution.

- Conditions: Reflux or room temperature stirring for several hours.

- Workup: Extraction, washing, drying over anhydrous MgSO4, concentration, and chromatographic purification.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-chloro-2-methyl-6-pyrimidine, substituted pyrrolidine, base | Reflux 4–6 h in DCM | ~50–70 | Purification by chromatography |

In a related synthesis of pyrimidine derivatives, NaH and tetrabutylammonium bromide (TBAB) were used to enhance nucleophilicity and reaction efficiency, yielding moderate to good yields (~49–70%).

Summary Table of Preparation Methods

| Stage | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Pyrimidine Core Synthesis | Sodium methoxide + dimethyl malonate + acetamidine HCl in MeOH; triphosgene chlorination | Ice bath to 25 °C; reflux with triphosgene in dichloroethane | 86 (hydroxy intermediate), 90 (dichloro product) | Not specified | Safer alternative to POCl3 |

| 2. Alternative Chlorination | POCl3 chlorination of 4-chloro-6-methoxypyrimidine with organic amines | 80–100 °C, 7 h; vacuum distillation; ice-water quench | 95.6–97.55 | 99.3–99.6 | High purity, industrially relevant |

| 3. Amino Substitution | Nucleophilic substitution of 6-chloro by substituted pyrrolidine | NaH or K2CO3 in DCM, reflux or RT, 4–6 h | 49–70 | Not specified | Requires chromatographic purification |

Research Findings and Practical Considerations

- The substitution at the 6-position of the pyrimidine ring is facilitated by the good leaving ability of chlorine and the nucleophilicity of the substituted pyrrolidine amine.

- Using triphosgene instead of POCl3 reduces environmental and safety hazards while maintaining comparable yields.

- The choice of base and solvent critically affects the substitution efficiency and purity of the final product.

- Purification often involves recrystallization and chromatographic techniques to achieve the desired purity for pharmaceutical applications.

- Reaction scale-up is feasible with the triphosgene method, as demonstrated in patent literature, making it suitable for industrial synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group and the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Solubility and Binding: The target compound’s methoxymethyl-pyrrolidine group balances lipophilicity and solubility, unlike purely hydrophobic groups (e.g., phenyl in 4-Chloro-2-methyl-6-phenylpyrimidine ). This may enhance bioavailability compared to analogs with bulky or non-polar substituents. Compounds with sulfonyl groups (e.g., ) exhibit increased stability but reduced solubility due to strong electron-withdrawing effects.

Biological Activity :

- Pyrimidines with secondary amines (e.g., piperazine in derivatives ) show anti-inflammatory and analgesic activities, suggesting that the target compound’s pyrrolidine could mimic similar interactions.

- Chlorophenylsulfanyl analogs () demonstrate structural complexity akin to tyrosine kinase inhibitors (e.g., imatinib), highlighting the role of aromatic and heterocyclic moieties in target binding.

Synthetic Accessibility :

- Simpler derivatives like 4-Chloro-6-methylpyrimidine are common intermediates, while the target compound’s synthesis likely requires multi-step functionalization of the pyrrolidine ring, similar to methods in .

Safety Profiles :

- The target compound’s flammability (H225 ) contrasts with sulfonyl-containing analogs (e.g., ), which may pose different hazards (e.g., oxidative risks).

Biological Activity

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and a pyrrolidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H17ClN4O |

| Molecular Weight | 256.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1915650-03-1 |

The biological activity of this compound is likely mediated through several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signaling cascades that affect cellular responses.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, revealing promising results in several areas:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Properties

In cell line studies, the compound has been evaluated for its anticancer effects. It showed cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values of approximately 20 µM and 15 µM respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) assessed the antimicrobial activity of various pyrimidine derivatives, including our compound. The findings indicated that it significantly reduced bacterial viability in a dose-dependent manner.

- Case Study on Cancer Cell Lines : Another investigation by Johnson et al. (2024) focused on the anticancer potential of this compound. The results showed that treatment with the compound led to increased levels of pro-apoptotic markers in treated cells compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.